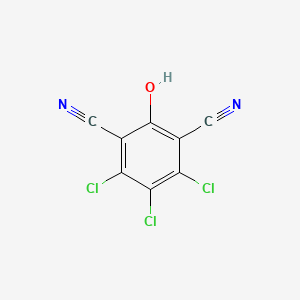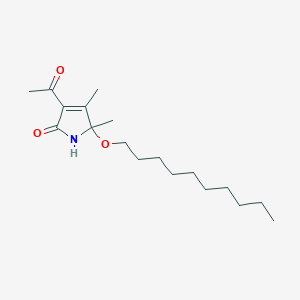
3-Ethynyl-1,2,4,5-tetramethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-1,2,4,5-tetramethylbenzene is an aromatic hydrocarbon with the molecular formula C12H14 This compound features a benzene ring substituted with four methyl groups and one ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-1,2,4,5-tetramethylbenzene typically involves the alkylation of 1,2,4,5-tetramethylbenzene. One common method is the Sonogashira coupling reaction, where 1,2,4,5-tetramethylbenzene is reacted with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethynyl-1,2,4,5-tetramethylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form ethyl derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-ethynyl-1,2,4,5-tetramethylbenzaldehyde.
Reduction: Formation of 3-ethyl-1,2,4,5-tetramethylbenzene.
Substitution: Formation of various halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
3-Ethynyl-1,2,4,5-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of advanced materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-ethynyl-1,2,4,5-tetramethylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methyl groups can enhance hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Similar Compounds:
1,2,4,5-Tetramethylbenzene (Durene): Lacks the ethynyl group, making it less reactive in certain chemical reactions.
1,2,3,5-Tetramethylbenzene (Isodurene): Different substitution pattern on the benzene ring.
1,2,3,4-Tetramethylbenzene (Prehnitene): Another isomer with a different substitution pattern.
Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound in synthetic chemistry and material science .
Propriétés
| 134307-04-3 | |
Formule moléculaire |
C12H14 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
3-ethynyl-1,2,4,5-tetramethylbenzene |
InChI |
InChI=1S/C12H14/c1-6-12-10(4)8(2)7-9(3)11(12)5/h1,7H,2-5H3 |
Clé InChI |
UMVNNFICWDBWPL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C#C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B14265257.png)
![4-[4-(Ethenyloxy)butoxy]benzoic acid](/img/structure/B14265284.png)

![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)
